molecular formula C12H16O3S B105049 3-Methylbut-3-enyl 4-methylbenzenesulfonate CAS No. 781-03-3

3-Methylbut-3-enyl 4-methylbenzenesulfonate

Cat. No.: B105049
CAS No.: 781-03-3
M. Wt: 240.32 g/mol
InChI Key: KKRCXGGGEPQALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbut-3-enyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

781-03-3

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

3-methylbut-3-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H16O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7H,1,8-9H2,2-3H3

InChI Key

KKRCXGGGEPQALO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(=C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(=C)C

781-03-3

Synonyms

3-Methyl-3-buten-1-ol tosylate;  3-Methyl-3-butenyl p-toluenesulfonate;  3-Methyl-3-butenyl tosylate;  3-Methylbut-3-en-1-yl tosylate;  3-Methyl-3-buten-1-ol p-Toluenesulfonate;  3-Methyl-3-buten-1-ol 4-Methylbenzenesulfonate; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.32 mmol (442 mg) of tosyl chloride and 2.55 mmol (312 mg) of 4-(N,N-dimethylamino)pyridine are introduced while stirring with a magnetic stirrer into 5 ml of anhydrous dichloromethane in a glass reaction vessel which is equipped for handling under an inert atmosphere and has been carefully dried. 2.32 mmol (200 mg) of isopentenol dissolved in approx. 1 ml of dichloromethane are slowly added to this mixture through a septum using a syringe. The reaction is monitored by thin-layer chromatography on silica (silica gel 60 F-254; eluent: pentane/ethyl acetate 85/15 vol./vol.; Rf (product)=0.4 and Rf (TsCl)=0.5). After approx. 3 hours' stirring under a nitrogen atmosphere, the reaction mixture is diluted in a large volume of hexane (approx. 100 ml), resulting in the immediate formation of a white precipitate. The mixture is then filtered and the filtrate concentrated by evaporation under reduced pressure. The solution is then diluted with diethyl ether and refiltered. Once the solvent has evaporated, a yellowish oil is obtained. The product is purified by preparative chromatography through a silica column (silica gel 60; eluent: pentane/ethyl acetate 85/15). In this manner, 1.98 mmol (475 mg) of 3-methyl-3-butene-1-yl tosylate (85% isolated yield) are obtained. The compound (colorless oil) is stored at +4° C. in an anhydrous medium.
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
312 mg
Type
catalyst
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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